An In-Depth Technical Guide to 5-Chloro-2-fluoro-p-cresol: Structure, Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 5-Chloro-2-fluoro-p-cresol: Structure, Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 5-chloro-2-fluoro-p-cresol, a halogenated phenolic compound with potential significance for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental chemical principles to offer predictive insights into its characteristics and utility.
Chemical Identity and Structure
5-Chloro-2-fluoro-p-cresol is a substituted aromatic compound. Its systematic IUPAC name is 5-chloro-2-fluoro-4-methylphenol . The structure consists of a phenol ring with a methyl group at position 4 (para), a chlorine atom at position 5, and a fluorine atom at position 2.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-chloro-2-fluoro-4-methylphenol |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol |
| Canonical SMILES | CC1=C(C=C(C(=C1)F)O)Cl |
| InChI Key | Inferred, not publicly available |
| CAS Number | Not assigned |
The presence of both chlorine and fluorine atoms on the phenol ring, in addition to the methyl and hydroxyl groups, is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.
Caption: Chemical structure of 5-chloro-2-fluoro-4-methylphenol.
Physicochemical Properties (Predicted)
The physicochemical properties of 5-chloro-2-fluoro-p-cresol can be inferred from related compounds such as p-cresol, chlorophenols, and fluorophenols.
| Property | Predicted Value/Range | Rationale and Supporting Evidence |
| Appearance | White to off-white crystalline solid | Similar to p-chlorocresol, which is a pinkish to white crystalline solid[1]. |
| Melting Point | 60-80 °C | p-Cresol has a melting point of 35-37 °C[2]. Halogenation generally increases the melting point due to increased molecular weight and intermolecular forces. For example, 4-chloro-3-methylphenol has a melting point of 64-66°C. |
| Boiling Point | 210-230 °C | p-Cresol has a boiling point of 202 °C[2]. Halogenation increases the boiling point. 4-chloro-2-methylphenol has a boiling point of 220-225°C[3]. |
| Solubility | Slightly soluble in water; soluble in organic solvents (alcohols, ethers, ketones) | Phenols have some water solubility due to hydrogen bonding. Halogenation tends to decrease water solubility. p-Chlorocresol is slightly soluble in water but soluble in organic solvents and aqueous alkali solutions. |
| pKa | 8-9 | The pKa of phenol is approximately 10. The electron-withdrawing nature of the chlorine and fluorine atoms will increase the acidity of the phenolic hydroxyl group, thus lowering the pKa. |
Proposed Synthesis Pathway
A plausible synthetic route for 5-chloro-2-fluoro-p-cresol would likely start from a commercially available substituted toluene or cresol. One potential pathway could involve the chlorination and fluorination of p-cresol.
Caption: Proposed two-step synthesis of 5-chloro-2-fluoro-p-cresol from p-cresol.
Step-by-Step Methodology:
Step 1: Electrophilic Fluorination of p-Cresol
-
Rationale: The hydroxyl and methyl groups of p-cresol are ortho-, para-directing. To introduce the fluorine at the 2-position, a regioselective fluorination is necessary.
-
Protocol:
-
Dissolve p-cresol in a suitable inert solvent (e.g., acetonitrile).
-
Cool the solution to 0 °C.
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-fluoro-p-cresol by column chromatography.
-
Step 2: Electrophilic Chlorination of 2-fluoro-p-cresol
-
Rationale: The hydroxyl group is a stronger activating group than the methyl group. The ortho-directing influence of the hydroxyl group and the para-directing influence of the methyl group will favor chlorination at the 5-position.
-
Protocol:
-
Dissolve the purified 2-fluoro-p-cresol in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise.
-
Stir the reaction at low temperature for a specified time, monitoring by TLC or GC-MS.
-
Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-2-fluoro-p-cresol.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be essential for the unambiguous identification and purity assessment of 5-chloro-2-fluoro-p-cresol.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling constants would be influenced by the neighboring halogen substituents.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the fluorine and chlorine atoms would be particularly informative.
-
¹⁹F NMR: This would show a signal for the single fluorine atom, and its coupling to adjacent protons would help confirm its position on the aromatic ring.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region (below 1300 cm⁻¹).
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector would be the primary method for assessing the purity of 5-chloro-2-fluoro-p-cresol. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation.[4][5]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a suitable technique for purity analysis and for monitoring the synthesis reaction.[4]
Potential Applications in Drug Development and Research
While there is no specific literature on the applications of 5-chloro-2-fluoro-p-cresol, its structural features suggest several potential areas of interest for researchers.
-
Antimicrobial and Antiseptic Agent: Chlorinated phenols, such as p-chlorocresol, are known for their potent disinfectant and antiseptic properties.[1][6] They are used as preservatives in cosmetics and pharmaceutical formulations.[1][6][7] The presence of both chlorine and fluorine in 5-chloro-2-fluoro-p-cresol could modulate its antimicrobial activity, potentially leading to a broader spectrum or enhanced potency.
-
Intermediate in Organic Synthesis: Halogenated phenols are versatile building blocks in organic synthesis. The chlorine and fluorine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules. This makes 5-chloro-2-fluoro-p-cresol a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals.[8]
-
Fragment-Based Drug Discovery: The relatively small and functionalized structure of 5-chloro-2-fluoro-p-cresol makes it an interesting candidate for fragment-based drug discovery. It could be screened against various biological targets to identify initial hits that can be further optimized into lead compounds. The inclusion of chlorine is a common strategy in medicinal chemistry to enhance the biological activity of molecules.[9]
Safety and Handling
Given its chemical structure as a halogenated phenol, 5-chloro-2-fluoro-p-cresol should be handled with appropriate safety precautions.
-
Toxicity: It is predicted to be toxic if swallowed or in contact with skin and may cause severe skin burns and eye damage.[10]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13] Handle in a well-ventilated area or a chemical fume hood.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][13]
Conclusion
5-Chloro-2-fluoro-p-cresol represents an intriguing, albeit understudied, chemical entity. This guide has provided a detailed, albeit largely predictive, overview of its chemical structure, properties, synthesis, and potential applications. By leveraging established chemical principles and data from structurally related compounds, we can anticipate that this molecule holds promise as a valuable tool in synthetic chemistry and as a potential lead for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of 5-chloro-2-fluoro-p-cresol.
References
- Sigma-Aldrich. (2025, November 6).
- Merck Millipore. (2024, October 24).
- Fisher Scientific. CAS RN 1570-64-5.
- Fisher Scientific. (2011, June 13).
- Fisher Scientific.
- TCI Chemicals. (2023, March 4).
- PubChem. 5-Chloro-2-fluorophenol | C6H4ClFO | CID 22482821.
- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf.
- BHM Chemicals. Chlorocresol.
- Elsevier. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
- Semantic Scholar. (2024, August 17).
- Chem-Impex. 5-Fluoro-o-cresol.
- ChemicalBook. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum.
- CymitQuimica. CAS 1570-64-5: 4-Chloro-2-methylphenol.
- Wikipedia. p-Chlorocresol.
- Analytice. (2024, June 7). Analysis of p-cresol (CAS: 106-44-5)
- Tokyo Chemical Industry Co., Ltd. 5-Chloro-o-cresol 5306-98-9.
- National Center for Biotechnology Information. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Brieflands. (2021, April 29). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique.
- SID. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique.
- Sigma-Aldrich. 5-Chloro-2-methylphenol 97 5306-98-9.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
- Reich, H. (2020, February 14).
- Biogeosciences. (2013, March 8).
- Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities.
- CAMEO Chemicals - NOAA. P-CHLORO-O-CRESOL.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ChemicalBook. p-Cresol(106-44-5) 1H NMR spectrum.
- ScenTree. p-cresol (CAS N° 106-44-5).
- University of Hertfordshire. (2025, August 6). p-Chlorocresol - AERU.
- Cosmetic Ingredient Review. (2023, September 19).
- European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117).
Sources
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 3. CAS RN 1570-64-5 | Fisher Scientific [fishersci.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
